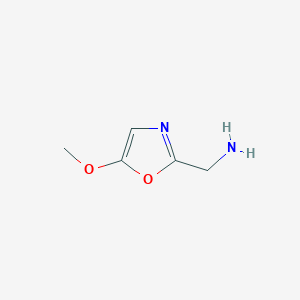
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, or 1-Me-6-TFMTQ, is an organic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure, with a quinoxaline ring and a methyl group attached to the ring, as well as three trifluoromethyl groups. It is a relatively new compound, with its first synthesis reported in 2019. Since then, it has been studied for its potential applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
1-Me-6-TFMTQ has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic studies, as a potential inhibitor of enzymes, and as a probe for studying the structure and function of proteins. It has also been studied for its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins.
Mecanismo De Acción
1-Me-6-TFMTQ has been studied for its mechanism of action. It has been found to interact with certain enzymes and proteins, resulting in a change in their activity. For example, it has been found to bind to the active site of certain enzymes, resulting in the inhibition of their activity. It has also been found to interact with certain proteins, resulting in a change in their conformation and activity.
Biochemical and Physiological Effects
1-Me-6-TFMTQ has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes and proteins, resulting in a decrease in their activity. It has also been found to modulate the activity of certain proteins, resulting in an increase in their activity. In addition, it has been found to have an effect on certain cellular processes, such as cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Me-6-TFMTQ has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. It is also soluble in organic solvents, which makes it easy to work with. However, it is also relatively expensive and may require a high concentration to achieve the desired effect.
Direcciones Futuras
1-Me-6-TFMTQ has potential applications in a variety of fields. Future research could focus on its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins. It could also be studied for its potential use as an inhibitor of enzymes or as a probe for studying the structure and function of proteins. Additionally, further research could focus on its potential applications in drug delivery, as well as its potential use as a biomarker for certain diseases. Finally, future research could focus on its potential applications in the field of biotechnology, such as its potential use in gene therapy and gene editing.
Métodos De Síntesis
1-Me-6-TFMTQ is synthesized through a series of steps. First, a solution of 2-amino-6-trifluoromethyl-1,2,3,4-tetrahydroquinoxaline (2-A-6-TFMTQ) in dichloromethane is treated with a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of a quinoxaline ring, with the trifluoromethyl group attached. The resulting compound is then reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form 1-Me-6-TFMTQ.
Propiedades
IUPAC Name |
1-methyl-6-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZWCVGVAKODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

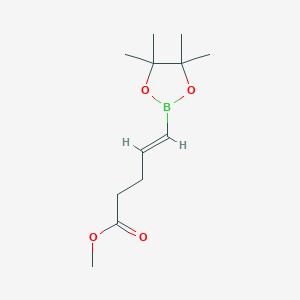

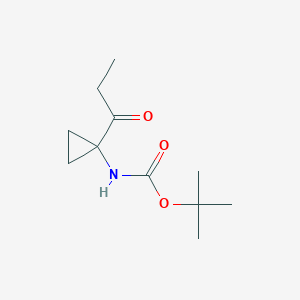

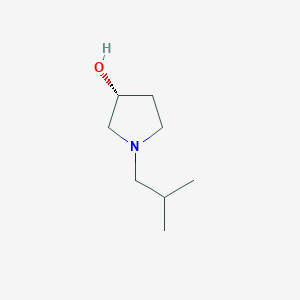
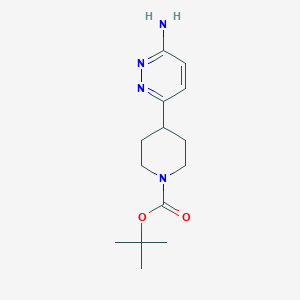

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
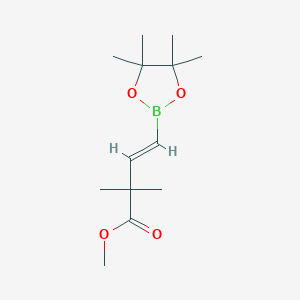
![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)
